Cas no 682764-63-2 (N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide)

N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide 化学的及び物理的性質
名前と識別子
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- N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide
- (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- 3-Thiazolidinebutanamide, N-butyl-5-(2-furanylmethylene)-4-oxo-2-thioxo-
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- インチ: 1S/C16H20N2O3S2/c1-2-3-8-17-14(19)7-4-9-18-15(20)13(23-16(18)22)11-12-6-5-10-21-12/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,19)
- InChIKey: HAUKEWOHRINGCS-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=CO2)C(=O)N(CCCC(NCCCC)=O)C1=S
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 16.22±0.46(Predicted)
N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1063-2098-20μmol |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-1mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-2μmol |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-10mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-25mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-3mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-5mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-4mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-30mg |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1063-2098-5μmol |
N-butyl-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
682764-63-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamideに関する追加情報
N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide: A Comprehensive Overview
The compound N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanamide (CAS No. 682764-63-2) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiazolidinones, which are known for their versatile applications in drug design and as precursors for advanced materials. The molecule's structure incorporates a thiazolidin ring system, a furan moiety, and a butanamide group, making it a unique candidate for exploring novel chemical reactivity and biological activity.
Recent studies have highlighted the potential of N-butyl substituents in enhancing the pharmacokinetic properties of thiazolidinone derivatives. The furan group, on the other hand, has been shown to contribute to both electronic and steric effects, which can significantly influence the molecule's reactivity and bioavailability. The methylidene group at position 5E introduces geometric isomerism, adding another layer of complexity to the compound's behavior in various chemical environments.
One of the most intriguing aspects of this compound is its ability to participate in dynamic covalent chemistry. Research published in 2023 demonstrated that the sulfanylidene group within the thiazolidinone ring can undergo reversible thiol-disulfide exchange reactions under physiological conditions. This property makes it an attractive candidate for designing stimuli-responsive materials and drug delivery systems. Furthermore, the butanamide group enhances solubility and stability, making it suitable for applications in aqueous environments.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazolidinone core through cyclization reactions and the subsequent introduction of the furan and N-butyl substituents via coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound, which is crucial for its potential use in chiral drug development.
In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer therapies due to its ability to modulate key signaling pathways. In materials science, its dynamic covalent chemistry properties make it a candidate for self-healing polymers and adaptive materials. Additionally, its unique electronic properties have been explored in the context of organic electronics, where it could serve as a building block for novel semiconducting materials.
Recent computational studies have provided deeper insights into the molecular dynamics of this compound. Using advanced quantum mechanical models, researchers have elucidated the role of each functional group in stabilizing specific conformations and mediating intermolecular interactions. These findings have paved the way for rational design strategies aimed at optimizing its properties for specific applications.
In conclusion, N-butyl-4-(5E)-5-(furan-2-yl)methylidene-4 oxo 2 sulfanylidene 1 3 thiazolidin 3 ylbutanamide (CAS No. 682764 63 2) stands out as a multifaceted compound with immense potential across diverse scientific disciplines. Its intricate structure, combined with cutting-edge research findings, positions it as a key player in advancing both fundamental chemical understanding and practical technological innovations.
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